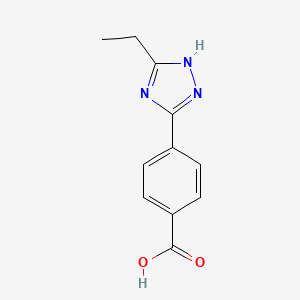

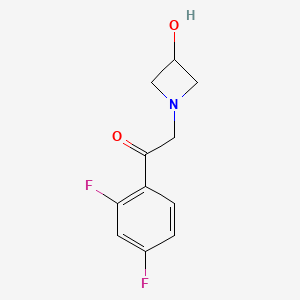

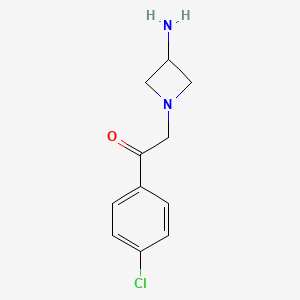

4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid

Overview

Description

4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid is a derivative of 1,2,4-triazole . It is a part of a class of compounds that have been synthesized and studied for their potential anticancer properties .

Synthesis Analysis

The synthesis of this compound and its derivatives involves several steps . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of this compound and its derivatives is established by NMR and MS analysis . The exact structure of this specific compound is not provided in the search results.Scientific Research Applications

Synthesis and Structural Analysis

4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid and its derivatives have been extensively studied for their synthesis methods, structural properties, and potential applications in various fields of research. These compounds are part of a larger family of triazole derivatives, known for their diverse biological activities and applications in material science.

Secondary Interactions and Structure-Activity Relationships : An analysis of secondary interactions and structure-activity relationships of benzoic acid derivatives, including triazole compounds, was conducted. This study focused on the synthesis and crystal structure analysis, revealing that different structural motifs bonded through hydrogen interactions and variations in activities based on structural fragments can impact the bioactivity predictions, especially for Endothelin B receptor antagonists (J. Dinesh, 2013).

Microwave-promoted Synthesis : The microwave-assisted synthesis of 1,2,4-triazole derivatives starting from related benzoic acid compounds was explored for its efficiency in producing compounds with significant antimicrobial, anti-lipase, and antiurease activities. This approach highlights the potential of triazole derivatives in medicinal chemistry (M. Özil et al., 2015).

π-hole Tetrel Bonding Interactions : A study on triazole derivatives, including those related to this compound, focused on π-hole tetrel bonding interactions. These interactions play a crucial role in the molecular assembly and can influence the electronic properties of materials, suggesting applications in nanotechnology and material sciences (Muhammad Naeem Ahmed et al., 2020).

Lanthanide Metal–Organic Frameworks : The development of lanthanide metal–organic frameworks based on triazole-containing ligands demonstrates the utility of these compounds in luminescence sensing. These frameworks can selectively detect metal ions and nitroaromatic compounds, indicating their potential in environmental monitoring and chemical sensing (Di Wang et al., 2016).

Antifungal Activity : Triazolylindole derivatives synthesized from benzoic acid precursors showed promising antifungal activity, which could lead to the development of new antifungal agents. This underscores the importance of triazole compounds in the search for novel pharmaceuticals (I. Singh & J. Vedi, 2014).

Safety and Hazards

The safety of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid and its derivatives has been evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines . Specific hazards related to this compound are not mentioned in the search results.

Future Directions

Mechanism of Action

Target of Action

The primary target of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid is cancer cells, specifically those of the MCF-7, Hela, and A549 human cancer cell lines . These compounds have shown promising cytotoxic activity against these cell lines .

Mode of Action

The mode of action of this compound involves interaction with these cancer cells, leading to their death . The compounds inhibit the proliferation of these cancer cells by inducing apoptosis . This is a process of programmed cell death, which is a crucial mechanism in preventing the spread of cancer.

Biochemical Pathways

These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .

Pharmacokinetics

It is mentioned that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring in this compound, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

The result of the action of this compound is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to the death of the cancer cells and potentially the reduction of the tumor size .

Properties

IUPAC Name |

4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-9-12-10(14-13-9)7-3-5-8(6-4-7)11(15)16/h3-6H,2H2,1H3,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOMGTCNHIOPIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1488853.png)

![N-[2-(piperidin-4-yl)ethyl]cyclobutanamine](/img/structure/B1488872.png)